4-Methyl-6-propylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-propylpyridin-3-amine is a chemical compound with the molecular formula C10H16N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-propylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylpyridine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-Methylpyridine
Reagent: Propyl halide (e.g., propyl bromide)
Catalyst: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Solvent: Anhydrous conditions, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Reaction Conditions: The reaction is carried out under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-propylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: LiAlH4 in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Amine derivatives
Substitution: Alkylated or acylated pyridine derivatives
Scientific Research Applications
4-Methyl-6-propylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-6-propylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine: Lacks the propyl group, making it less hydrophobic.
6-Propylpyridine: Lacks the methyl group, altering its electronic properties.
3-Aminopyridine: Lacks both the methyl and propyl groups, significantly changing its reactivity.
Uniqueness
4-Methyl-6-propylpyridin-3-amine is unique due to the presence of both methyl and propyl groups, which confer distinct steric and electronic properties. These modifications can enhance its binding affinity to specific targets and improve its solubility in organic solvents.
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-methyl-6-propylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-3-4-8-5-7(2)9(10)6-11-8/h5-6H,3-4,10H2,1-2H3 |
InChI Key |
MRICUTLOEJYRMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C(=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.